N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 g/mol . This compound is known for its unique structure, which includes a 3,4-dimethoxyphenyl group attached to an ethyl chain, which is further connected to a 3-oxobutanamide moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide typically involves the following steps :
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst.
Procedure: The 3,4-dimethoxyphenethylamine is reacted with acetic anhydride under controlled temperature conditions, typically around 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified using recrystallization techniques, often employing solvents like dichloromethane and ethyl acetate.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dichloromethane, and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide involves its interaction with specific molecular targets and pathways . The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide can be compared with similar compounds such as :
N-(3,4-dimethoxyphenethyl)acetamide: This compound has a similar structure but lacks the 3-oxobutanamide moiety.
3,4-Dimethoxyphenethylamine: This is a precursor in the synthesis of this compound and has different chemical properties.
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide: This compound has additional methoxy groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(16)8-14(17)15-7-6-11-4-5-12(18-2)13(9-11)19-3/h4-5,9H,6-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHDWHSKHIIXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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